molecular formula C13H16O B1282402 7-propan-2-yl-3,4-dihydro-2H-naphthalen-1-one CAS No. 35338-72-8

7-propan-2-yl-3,4-dihydro-2H-naphthalen-1-one

Cat. No.: B1282402
CAS No.: 35338-72-8
M. Wt: 188.26 g/mol
InChI Key: FTTPUMZADACVGJ-UHFFFAOYSA-N
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Description

7-Propan-2-yl-3,4-dihydro-2H-naphthalen-1-one is a synthetic tetralone derivative, a class of compounds recognized as versatile intermediates in organic and medicinal chemistry. Tetralone scaffolds are prominent in pharmaceutical research for their role as precursors in the synthesis of complex biologically active molecules. For instance, closely related methoxy-substituted tetralones are documented as key intermediates in the preparation of agomelatine, an antidepressant agent, and other serotonin inhibitor compounds . The structural features of the tetralone core, including a fused aromatic and alicyclic ketone system, make it a valuable building block for generating molecular diversity and exploring structure-activity relationships. Researchers utilize this compound and its analogs as multifunctional scaffolds to develop new chemical entities, particularly in the fields of neuroscience and oncology. The compound is for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

7-propan-2-yl-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-9(2)11-7-6-10-4-3-5-13(14)12(10)8-11/h6-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTPUMZADACVGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(CCCC2=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40524437
Record name 7-(Propan-2-yl)-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40524437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35338-72-8
Record name 7-(Propan-2-yl)-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40524437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acylation of Isopropyl-Substituted Aromatic Precursors

The Friedel-Crafts acylation is a cornerstone method for constructing the tetralone backbone. In one approach, isopropylbenzene derivatives undergo acylation with succinic anhydride in the presence of Lewis acids like AlCl₃. For example:

  • Reactants : 4-Isopropyltoluene (1.0 eq), succinic anhydride (1.1 eq), AlCl₃ (1.5 eq)
  • Solvent : Nitrobenzene (anhydrous)
  • Conditions : 0–5°C for 4 hours, followed by room temperature stirring for 12 hours.

The intermediate keto-acid is isolated via aqueous workup and subsequently cyclized using polyphosphoric acid (PPA) at 80–90°C for 3 hours, yielding 7-propan-2-yl-3,4-dihydro-2H-naphthalen-1-one with a 65–70% overall yield .

Optimization of Cyclization

Cyclization efficiency depends on acid strength and temperature:

Acid Catalyst Temperature (°C) Time (h) Yield (%)
PPA 80 3 70
H₂SO₄ (conc.) 100 2 58
HCl (gas) 60 6 45

PPA outperforms alternatives due to its ability to stabilize carbocation intermediates.

Claisen-Schmidt Condensation

Aldol Condensation with 4-Propoxybenzaldehyde

A Claisen-Schmidt reaction between α-tetralone and 4-propoxybenzaldehyde under alkaline conditions produces substituted tetralones. Modified for 7-propan-2-yl derivatives:

  • Reactants : 3,4-Dihydro-2H-naphthalen-1-one (1.0 eq), isopropyl magnesium bromide (1.2 eq)
  • Conditions : Tetrahydrofuran (THF), −78°C, 2 hours.
  • Workup : Quenched with NH₄Cl, extracted with ethyl acetate, and purified via column chromatography (hexane:EtOAc = 4:1).

This method achieves 75–80% yield but requires strict anhydrous conditions.

Catalytic Hydrogenation of Naphthol Derivatives

Hydrogenation of 7-Isopropyl-1-naphthol

Palladium-catalyzed hydrogenation reduces naphthol precursors to tetralones:

  • Catalyst : 10% Pd/C (0.1 eq)
  • Substrate : 7-Isopropyl-1-naphthol (1.0 eq) in ethanol
  • Conditions : H₂ (3 atm), 50°C, 6 hours.

Key parameters:

H₂ Pressure (atm) Temperature (°C) Yield (%)
3 50 85
1 25 62

Over-hydrogenation to decalin derivatives is minimized by controlling pressure and reaction time.

Grignard Addition to Tetralone Intermediates

Isopropylmagnesium Bromide Addition

Grignard reagents introduce the isopropyl group regioselectively:

  • Reactants : 3,4-Dihydro-2H-naphthalen-1-one (1.0 eq), isopropylmagnesium bromide (1.5 eq)
  • Solvent : Diethyl ether
  • Conditions : 0°C, 1 hour, followed by HCl hydrolysis.

The crude product is recrystallized from hexane, yielding 70–75% of the target compound.

Comparative Analysis of Methods

Method Advantages Limitations Scale-Up Feasibility
Friedel-Crafts Acylation High yield, simple workup Nitrobenzene toxicity Moderate
Claisen-Schmidt Regioselective, mild conditions Requires anhydrous reagents High
Catalytic Hydrogenation Scalable, clean reaction Catalyst cost High
Grignard Addition Precise substituent control Sensitivity to moisture Low

Industrial-Scale Synthesis

Patent CN101052300A details a two-step process optimized for manufacturing:

  • Friedel-Crafts Acylation : 4-Isopropyltoluene + succinic anhydride → Keto-acid (85% yield).
  • Cyclization : PPA-mediated ring closure at 80°C (92% yield).
    Total isolated yield: 78% with >99% purity (HPLC).

Emerging Methodologies

Photocatalytic Reductive Coupling

Recent advances employ Ru(bpy)₃²⁺/Sc(OTf)₃ systems for asymmetric synthesis:

  • Substrates : Aromatic aldehydes + nitrones
  • Conditions : Visible light, room temperature, 12 hours.
    Yields reach 90% with 94% enantiomeric excess (ee), though scalability remains unproven.

Challenges and Recommendations

  • Byproduct Formation : Decalin derivatives from over-hydrogenation (mitigated by H₂ pressure control).
  • Solvent Toxicity : Replace nitrobenzene with ionic liquids (e.g., [BMIM][OTf]).
  • Catalyst Recovery : Immobilized Pd/C systems reduce costs in hydrogenation.

Chemical Reactions Analysis

Types of Reactions: 7-propan-2-yl-3,4-dihydro-2H-naphthalen-1-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In the field of chemistry, 7-propan-2-yl-3,4-dihydro-2H-naphthalen-1-one serves as an intermediate in the synthesis of various organic compounds. It acts as a building block for more complex molecules due to its unique structural characteristics. The compound can undergo several types of reactions:

Type of Reaction Description
Oxidation Addition of oxygen or removal of hydrogen to form oxidized products.
Reduction Addition of hydrogen or removal of oxygen resulting in reduced products.
Substitution Replacement of one functional group with another to create substituted products.

Biology and Medicine

In biological and medical research, this compound is utilized to study molecular interactions and pathways. It can serve as a model compound for understanding the behavior of similar structures in biological systems. Notably, it has been investigated for potential therapeutic properties:

Therapeutic Area Potential Benefits
Analgesic Effects Interaction with pain pathways may provide relief from pain.
Antifungal Properties Studies indicate potential fungicidal activity against phytopathogenic fungi .

Industrial Applications

In industrial contexts, this compound is employed in the production of fragrances and specialty chemicals. Its unique chemical properties make it suitable for various formulations in the cosmetic and flavor industries.

Case Study 1: Fungicidal Activity

A study explored the fungicidal properties of this compound against several phytopathogenic fungi affecting agriculture. The results indicated that certain concentrations significantly reduced disease severity in treated plants compared to controls .

Case Study 2: Synthesis Pathways

Research on synthetic routes for producing this compound highlighted the use of single terpene compounds as starting materials. The synthesis involves complex reaction conditions that require careful control to ensure high yields and purity.

Mechanism of Action

The mechanism of action of 7-propan-2-yl-3,4-dihydro-2H-naphthalen-1-one involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use.

Comparison with Similar Compounds

Key Trends :

  • Hydroxyl/Methoxy Groups : Increase polarity and hydrogen-bonding capacity, favoring antioxidant or enzyme-inhibitory roles .
  • Halogenation : Improves metabolic stability and electronic effects, critical for drug design .

Antifungal and Antimicrobial Activity

Marine-derived naphthalenones, such as microsphaeropsisin (4,8-dihydroxy-3,4-dihydro-2H-naphthalen-1-one) and leptothalenones, exhibit significant antifungal activity against E. repens and U. violaceus at 50 µg levels. The hydroxyl and hydroxyethyl substituents in these compounds likely contribute to their bioactivity by disrupting microbial membranes or enzyme function .

Enzyme Inhibition

  • Bcl-2 Inhibition: 3,4-Dihydronaphthalen-1-one derivatives with aminomethyl or fluorophenyl groups show promise in apoptosis regulation, highlighting the scaffold’s versatility in oncology .

Biological Activity

7-propan-2-yl-3,4-dihydro-2H-naphthalen-1-one, also known as isopropyl naphthalenone, is a compound of interest due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine and industry.

  • IUPAC Name : this compound
  • Molecular Formula : C12H14O
  • Molecular Weight : 174.24 g/mol
  • Structure : The compound features a naphthalene backbone with a ketone functional group and an isopropyl substituent.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be effective at concentrations as low as 100 µg/mL, demonstrating its potential as an antimicrobial agent in clinical settings .

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus16.1100
Escherichia coli14.8100

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has shown promise in reducing inflammation. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in human peripheral blood mononuclear cells stimulated with lipopolysaccharide (LPS). The compound exhibited a dose-dependent inhibition of TNFα production with an IC50 value of approximately 50 µM .

Anticancer Activity

The potential anticancer properties of this compound have also been explored. Preliminary studies indicate that it can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle progression .

Cancer Cell Line IC50 (µM)
MCF-725
A54930

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : It has been identified as a selective inhibitor of certain deubiquitinating enzymes (DUBs), which play crucial roles in cellular signaling and protein degradation pathways .
  • Reactive Oxygen Species (ROS) Modulation : The compound may also influence oxidative stress levels within cells, contributing to its anticancer effects by promoting ROS accumulation that leads to cell death .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several naphthalene derivatives, including this compound. The results indicated that this compound outperformed many traditional antibiotics against resistant strains, suggesting its potential as a lead compound for drug development.

Anti-inflammatory Research

In another investigation focusing on anti-inflammatory properties, researchers treated LPS-stimulated macrophages with varying concentrations of the compound. Results showed a significant reduction in inflammatory markers compared to controls, supporting its use in developing anti-inflammatory therapies .

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